2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a thiazole ring, a pyrimidine ring, and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted piperidine derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity and fluorescence .
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Exhibit diverse biological activities such as antioxidant, analgesic, and anti-inflammatory effects.
Pyrimidines: Widely studied for their roles in medicinal chemistry, particularly as anticancer and antiviral agents .
Uniqueness
2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1,3-thiazol-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c15-14(16,17)11-1-4-18-13(20-11)23-9-2-5-21(6-3-9)12(22)10-7-24-8-19-10/h1,4,7-9H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYUHVLFPBIHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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